3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one
Description
Properties
Molecular Formula |
C17H15ClN2O3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-amino-4-(2-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidin-2-one |
InChI |
InChI=1S/C17H15ClN2O3/c18-12-4-2-1-3-11(12)16-15(19)17(21)20(16)10-5-6-13-14(9-10)23-8-7-22-13/h1-6,9,15-16H,7-8,19H2 |
InChI Key |
DJYCJPQFAIWNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and 2,3-dihydrobenzo[b][1,4]dioxin. The key steps in the synthesis may involve:
Formation of the azetidinone ring: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the amino group: This step may involve nucleophilic substitution reactions using reagents such as ammonia or amines.
Functionalization of the aromatic rings: This can be done through electrophilic aromatic substitution reactions using reagents like chlorinating agents or nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the azetidinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
Examples :
- N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18)
- N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19)
Structural Differences :
- Core Structure : 1,3,4-Oxadiazole (five-membered ring) vs. β-lactam (four-membered ring).
- Substituents: These oxadiazoles feature benzamide groups (e.g., thiomethoxy, trifluoromethyl) instead of the 2-chlorophenyl and amino groups in the target compound.
Thiazol-5-yl Methanone Derivatives
Examples :
- (S)-(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12w)
- (4-Amino-2-(cyclopropylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12e)
Structural Differences :
- Core Structure : Thiazole (five-membered ring with sulfur and nitrogen) vs. β-lactam.
- Functional Groups: Methanone linkage connects the thiazole to the dihydrobenzo dioxin, unlike the direct β-lactam ring in the target compound.
Physical Properties :
Triazole Derivatives
Example :
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine
Structural Differences :
- Core Structure : 1,2,4-Triazole (five-membered ring with three nitrogen atoms) vs. β-lactam.
- Substituents : Lacks the 2-chlorophenyl group but retains the dihydrobenzo dioxin moiety .
Comparative Analysis Table
Research Implications
- Structural Flexibility : The dihydrobenzo dioxin moiety is versatile, appearing in oxadiazoles, thiazoles, and triazoles, but its pairing with a β-lactam core (as in the target compound) remains underexplored.
- Synthetic Challenges : Lower yields in thiazole/oxadiazole syntheses suggest β-lactam routes may require optimization for scalability.
- Therapeutic Potential: The target compound’s β-lactam structure could be leveraged in antibiotic resistance research, while analogs like CDK9 inhibitors (thiazoles) or pesticides (triazoles) highlight diverse applications .
Biological Activity
3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structure and diverse biological activities. This compound features an azetidinone core, an amino group, and a chlorophenyl moiety, along with a dihydrobenzo[b][1,4]dioxin unit, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is , with a molecular weight of approximately 330.77 g/mol. The compound's structure suggests potential interactions with various biological targets through hydrogen bonding and π-stacking interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂O₃ |
| Molecular Weight | 330.77 g/mol |
| CAS Number | 1291489-82-1 |
Biological Activities
Preliminary studies indicate that compounds similar to 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one exhibit various biological activities:
1. Enzyme Inhibition
Research has shown that derivatives containing dihydrobenzo[b][1,4]dioxin moieties can act as enzyme inhibitors. For instance:
- α-glucosidase Inhibition: Compounds related to this structure have been observed to inhibit α-glucosidase, suggesting potential applications in managing diabetes.
- Acetylcholinesterase Inhibition: The compound may also exhibit activity against acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's.
2. Anticancer Activity
Molecular docking studies indicate that 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one could interact with cancer-related targets. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms.
3. Antimicrobial Properties
The unique structural features may confer antimicrobial properties as observed in related compounds. The presence of the chlorophenyl group enhances the potential for interaction with microbial enzymes.
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one:
Study 1: Enzyme Inhibition
A study published in Molecular Pharmacology evaluated the inhibitory effects of similar compounds on α-glucosidase and acetylcholinesterase. The results demonstrated significant inhibition rates comparable to established drugs used in diabetes management and Alzheimer's treatment .
Study 2: Anticancer Screening
In a study focused on anticancer activity, researchers synthesized various azetidinone derivatives and tested their efficacy against several cancer cell lines. The findings suggested that compounds with dihydrobenzo[b][1,4]dioxin units exhibited potent cytotoxic effects .
The mechanism by which 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one exerts its biological effects likely involves:
- Binding Interactions: The compound's ability to form hydrogen bonds and engage in hydrophobic interactions with target enzymes or receptors.
- Structural Flexibility: The azetidinone core allows for conformational changes that may enhance binding affinity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise condensation. For MCRs, combine 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (1.2 eq), 2-chlorobenzaldehyde (1 eq), and a β-lactam precursor in ethanol under reflux with a Brønsted acid catalyst (e.g., CHBFO, 2–3 drops) for 6–8 hours. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). For stepwise synthesis, use a [3+1] cycloaddition strategy: activate the amine with chloroacetyl chloride in toluene and triethylamine (1.5 eq) at 0–5°C, followed by ring closure with a base like K₂CO₃. Optimize yields by adjusting solvent polarity (e.g., DMF vs. ethanol) and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and HRMS. For NMR, dissolve the compound in deuterated DMSO and compare chemical shifts with DFT-calculated values (B3LYP/6-311++G(d,p) basis set) to confirm azetidin-2-one ring geometry and substituent orientation. FT-IR should show peaks at ~1750 cm⁻¹ (β-lactam C=O) and ~3350 cm⁻¹ (NH₂). Validate purity via HPLC (C18 column, acetonitrile/water gradient) with >98% area under the curve .
Q. How can researchers assess the compound’s solubility and stability under various experimental conditions?
- Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ = 254 nm). For stability, incubate the compound at 25°C and 40°C for 72 hours in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via LC-MS/MS (ESI+ mode) and identify byproducts using fragmentation patterns (e.g., m/z 320.1 for parent ion vs. m/z 285.0 for dechlorinated derivative) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected stereochemistry or impurity profiles)?
- Methodological Answer : Apply DFT calculations (Gaussian 16, M06-2X/def2-TZVP) to model reaction pathways and identify transition states causing stereochemical deviations. Compare computed NMR/IR spectra with experimental data to validate conformers. For impurities, use molecular docking (AutoDock Vina) to predict interactions between byproducts and common enzymes (e.g., cytochrome P450), guiding targeted LC-MS/MS quantification .
Q. What advanced analytical strategies are required to quantify trace impurities in synthesized batches?
- Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient. Use MRM mode for sensitivity (LOQ < 0.1 ng/mL). For structural elucidation of impurities, perform MS/MS fragmentation and match against in-silico libraries (e.g., mzCloud). Validate method robustness via inter-day precision (RSD < 5%) and spike-recovery (95–105%) .
Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodological Answer : Use a rodent model (e.g., Sprague-Dawley rats, n = 6/group) for PK studies: administer 10 mg/kg orally and intravenously. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify compound levels via LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). For PD, assess target engagement via ELISA (e.g., cytokine inhibition in LPS-induced inflammation models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
